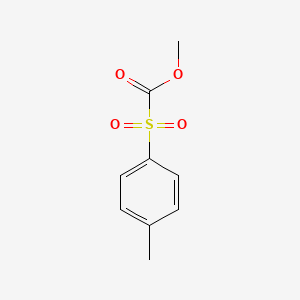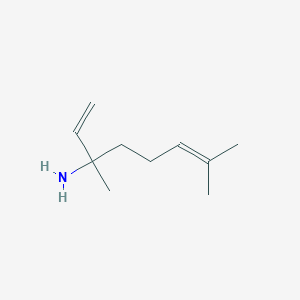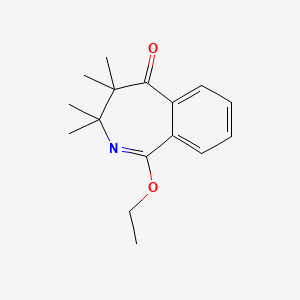
1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one is an organic compound belonging to the indole family This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a phenyl group attached to an indole core
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-methylphenylhydrazine and benzaldehyde followed by cyclization can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Methylphenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique structural features and reactivity. Similar compounds include:
4-Methylpropiophenone: An aromatic ketone with a methyl group, used in organic synthesis.
1-(4-Methylphenyl)ethanol: A compound with applications in flavoring and as a component of essential oils.
1-(4-Methylphenyl)-1-propanol: Used in proteomics research and as an intermediate in chemical synthesis.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
60687-75-4 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C21H17NO/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)20(21(22)23)16-7-3-2-4-8-16/h2-14,20H,1H3 |
InChI Key |
RLQPCHIRMIFBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)









